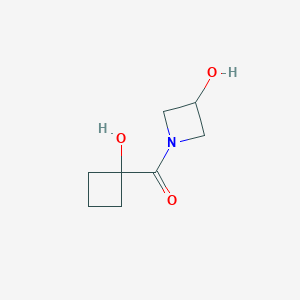

1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol

Description

1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol is a bicyclic organic compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a hydroxyl group at the 3-position and a 1-hydroxycyclobutane carbonyl group at the 1-position. This molecule is classified as a "building block" in organic synthesis, serving as a precursor for complex pharmaceuticals or bioactive molecules .

Properties

IUPAC Name |

(3-hydroxyazetidin-1-yl)-(1-hydroxycyclobutyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-6-4-9(5-6)7(11)8(12)2-1-3-8/h6,10,12H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPIIRZYGSSTLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)N2CC(C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Protected Azetidine Synthesis via Hydrogenolytic Deprotection

A widely adopted method involves the synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (1-N-Boc-3-hydroxyazetidine), as detailed in industrial protocols. The process begins with 1-benzhydrylazetidin-3-ol hydrochloride, which undergoes deprotection and subsequent Boc protection:

- Deprotection : Treatment with aqueous sodium carbonate in dichloromethane liberates the free base of 1-benzhydrylazetidin-3-ol.

- Boc Protection : The free base is reacted with di-tert-butyl dicarbonate under hydrogen atmosphere (30 psi) in tetrahydrofuran (THF) with palladium on carbon. This step achieves simultaneous removal of the benzhydryl group and introduction of the Boc protecting group.

Key Data :

- Yield : 90.8% (357 g from 625 g starting material).

- Conditions : 18 hours at room temperature under hydrogen.

- Purification : Column chromatography with ethyl acetate/heptane gradients.

This method prioritizes scalability and avoids harsh acidic/basic conditions, making it suitable for industrial production.

Alternative Azetidine Synthesis via Epoxide-Amine Cyclization

The Chinese patent CN106831523A discloses a route using 3-substituted epoxides, benzaldehyde derivatives, and ammonia:

- Imine Formation : Epichlorohydrin reacts with benzaldehyde and ammonia to form an imine intermediate.

- Hydrolysis : The imine is hydrolyzed to a hydroxylamine salt.

- Cyclization : Intramolecular nucleophilic attack yields 3-hydroxyazetidine hydrochloride.

Advantages :

- Avoids transition metal catalysts.

- Utilizes inexpensive starting materials (epichlorohydrin, ammonia).

Limitations :

Historical Context: Benzylamine-Epoxy Halide Cyclization

Early methods, such as those in EP0125714B1, employed benzylamine and epoxy halides (e.g., epichlorohydrin) in aqueous media:

- Addition Reaction : Benzylamine reacts with epichlorohydrin in cyclohexane to form a linear adduct.

- Cyclization : Heating the adduct in water-rich solvents induces ring closure to 1-benzylazetidin-3-ol hydrohalide.

Critical Insight :

- Water content ≥25% (v/v) is essential to suppress side reactions and achieve 60–70% yields.

- The benzyl group is later removed via hydrogenolysis, complicating the synthesis compared to Boc strategies.

Coupling of Azetidine and 1-Hydroxycyclobutanecarbonyl Moieties

The final step involves acylation of 3-hydroxyazetidine with 1-hydroxycyclobutanecarbonyl chloride or activated esters.

Acyl Chloride Method

- Activation : Treat 1-hydroxycyclobutanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.

- Coupling : React the acyl chloride with 3-hydroxyazetidine in the presence of a base (e.g., triethylamine) to scavenge HCl.

Optimization Considerations :

Mixed Carbonate Approach

For acid-sensitive substrates, generate a mixed carbonate by reacting the carboxylic acid with chloroformate derivatives (e.g., ethyl chloroformate). This intermediate reacts efficiently with amines under mild conditions.

Comparative Analysis of Synthetic Routes

Applications and Derivatives

- PROTAC Development : The hydroxyl and carbonyl groups enable conjugation to E3 ligase binders (e.g., cereblon ligands) and target proteins, as seen in IRAK-4 degraders.

- Kinase Inhibitors : The azetidine’s rigidity complements ATP-binding pockets in kinases, with the cyclobutane enhancing membrane permeability.

Chemical Reactions Analysis

1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol involves its interaction with specific molecular targets. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Group Impact

Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Pharmacological Potential

- JAK Inhibition : Sulfonyl-substituted azetidin-3-ols demonstrate moderate JAK inhibition (IC₅₀ values in micromolar range), attributed to sulfonyl interactions with ATP-binding pockets .

- Kinase Selectivity : The hydroxycyclobutanecarbonyl group’s steric bulk may confer selectivity over broader kinase families, though specific data are lacking .

- CNS Penetration : Lipophilic analogs like 1-benzhydrylazetidin-3-ol show higher blood-brain barrier permeability, making them candidates for neurological targets .

Biological Activity

1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, which include antimicrobial and antiviral properties. This article explores the biological activity of this compound, synthesizing existing research findings, case studies, and comparative analyses.

The synthesis of this compound typically involves the reaction of cyclobutanone with azetidine-3-ol under controlled conditions, often using a suitable catalyst and solvent. The compound features both hydroxy and carbonyl functional groups, which play critical roles in its biological activity through hydrogen bonding and interaction with various molecular targets.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The presence of hydroxy and carbonyl groups allows for significant reactivity, facilitating modulation of biochemical pathways.

Potential Biological Activities

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Studies suggest potential effectiveness against various bacterial strains.

- Antiviral Properties : Preliminary data indicate activity against certain viral pathogens.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| 1-(1-Hydroxycyclopentanecarbonyl)azetidin-3-ol | Cyclopentane | Antimicrobial |

| 1-(1-Hydroxycyclohexanecarbonyl)azetidin-3-ol | Cyclohexane | Antiviral |

| 1-(1-Hydroxycyclopropanecarbonyl)azetidin-3-ol | Cyclopropane | Antifungal |

These comparisons highlight how variations in ring structure can influence biological activity.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting potential for development as a novel antimicrobial agent.

Study 2: Antiviral Activity

In vitro studies assessing the antiviral activity revealed that this compound exhibited significant inhibition of viral replication in Influenza A virus models. The compound's mechanism was hypothesized to involve interference with viral entry into host cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Hydroxycyclobutanecarbonyl)azetidin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be adapted from analogous azetidine derivatives. For example, Brønsted acid catalysis can activate tertiary alcohols for selective coupling, as seen in oxetane-azetidine hybrids . The Horner-Wadsworth-Emmons reaction is also viable for introducing substituents to the azetidine framework, requiring anhydrous conditions and temperatures between 0–25°C to minimize side reactions . Precise stoichiometric ratios (e.g., 1:1.2 for acyl chloride to azetidin-3-ol) and inert atmospheres (N₂/Ar) are critical for yields >75%.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry. For instance, H NMR can distinguish between hydroxycyclobutane and azetidine protons via coupling constants (e.g., for cyclobutane ring protons) . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate molecular weight confirmation (±0.001 Da). Infrared (IR) spectroscopy identifies key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should mimic physiological conditions (pH 4–8, 37°C). For storage, maintain the compound at 2–8°C in anhydrous solvents (e.g., DMSO or acetonitrile) to prevent hydrolysis of the hydroxycyclobutane moiety . Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring can quantify decomposition products, such as cyclobutane ring-opened derivatives .

Advanced Research Questions

Q. What strategies ensure regioselective functionalization of the hydroxycyclobutane and azetidine rings?

- Methodological Answer : Acid-catalyzed reactions (e.g., HCl/EtOH) preferentially target the hydroxycyclobutane group due to steric strain, enabling selective esterification without disrupting the azetidine ring . For azetidine-specific modifications, protect the hydroxycyclobutane with tert-butyldimethylsilyl (TBDMS) groups before introducing substituents via nucleophilic substitution (e.g., Mitsunobu reaction with DIAD/Ph₃P) .

Q. How do structural modifications impact pharmacokinetic properties like absorption and metabolic stability?

- Methodological Answer : Introduce fluorine or methyl groups to the azetidine ring to enhance metabolic stability. For example, fluorinated analogs show reduced CYP450-mediated oxidation in liver microsome assays (e.g., t₁/₂ > 120 min vs. 30 min for non-fluorinated analogs) . LogP adjustments (via substituent polarity) can optimize blood-brain barrier permeability, assessed using in vitro PAMPA-BBB models .

Q. What mechanisms underlie the compound’s interaction with enzymatic targets (e.g., kinases or proteases)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can predict binding modes. For instance, the hydroxycyclobutane group may form hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases), while the azetidine nitrogen participates in charge-charge interactions . Validate hypotheses with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) for binding kinetics (, /) .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analyses with standardized assay conditions (e.g., fixed ATP concentrations in kinase assays). Variability often arises from differential solvent use (DMSO% affects solubility) or cell-line-specific expression profiles (e.g., HEK293 vs. HeLa). Cross-validate findings using orthogonal methods, such as isothermal titration calorimetry (ITC) alongside SPR .

Q. How do substituent effects on the azetidine ring compare to those on analogous heterocycles (e.g., piperidine or pyrrolidine)?

- Methodological Answer : Azetidine’s smaller ring size increases ring strain, enhancing reactivity toward electrophiles but reducing thermal stability. For example, azetidine derivatives undergo SN2 reactions 5–10× faster than piperidine analogs at 25°C . Substituent position also matters: 3-hydroxy groups improve aqueous solubility (e.g., >50 mg/mL vs. <10 mg/mL for 2-hydroxy isomers) but reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.